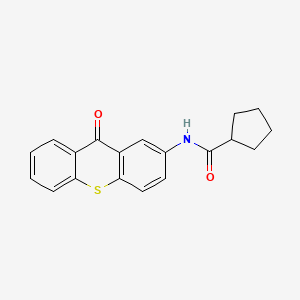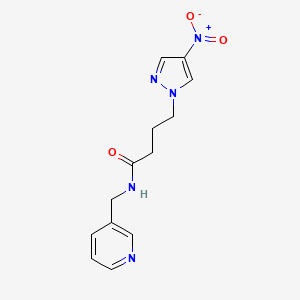
N-(9-oxo-9H-thioxanthen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-oxo-9H-thioxanthen-2-yl)cyclopentanecarboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of thioxanthone derivatives, which are widely studied for their photophysical and photochemical properties.
Preparation Methods
The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)cyclopentanecarboxamide typically involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with cyclopentanecarboxamide under specific reaction conditions. The process may include steps such as esterification, amidation, and cyclization. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
N-(9-oxo-9H-thioxanthen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Scientific Research Applications
N-(9-oxo-9H-thioxanthen-2-yl)cyclopentanecarboxamide has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in studying light-induced biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in photodynamic therapy.
Industry: It is employed in the production of photopolymer materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of N-(9-oxo-9H-thioxanthen-2-yl)cyclopentanecarboxamide involves its ability to absorb light and generate reactive species. Upon exposure to light, the compound undergoes photolysis, leading to the formation of free radicals. These radicals can initiate polymerization reactions or interact with biological molecules, depending on the application. The molecular targets and pathways involved vary based on the specific use of the compound .
Comparison with Similar Compounds
N-(9-oxo-9H-thioxanthen-2-yl)cyclopentanecarboxamide can be compared with other thioxanthone derivatives such as:
N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Known for its use as a versatile photoinitiator in photopolymerization.
2-[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid: Utilized in various photochemical applications.
N-benzyl-N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Studied for its photophysical and photochemical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct photophysical properties and reactivity, making it suitable for specialized applications in photoinitiation and polymerization
Properties
Molecular Formula |
C19H17NO2S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(9-oxothioxanthen-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C19H17NO2S/c21-18-14-7-3-4-8-16(14)23-17-10-9-13(11-15(17)18)20-19(22)12-5-1-2-6-12/h3-4,7-12H,1-2,5-6H2,(H,20,22) |
InChI Key |
ZXOYJIGWOILQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methylphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11481637.png)
![N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B11481638.png)
![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-methylphenyl)amino]-, ethyl ester](/img/structure/B11481639.png)
![N,N-bis(2-methoxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B11481641.png)
![1-(3-chloro-2-methylphenyl)-6-cyclohexyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11481653.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11481663.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11481672.png)
![2-methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B11481687.png)
![ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate](/img/structure/B11481689.png)
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11481695.png)
![methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylacetyl)amino]benzoate](/img/structure/B11481697.png)

![4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanenitrile](/img/structure/B11481709.png)
